Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-
Overview
Description
. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2-ethylphenyl group and a thioxomethyl group.
Mechanism of Action
Target of Action
The compound, also known as N-[(2-ethylphenyl)carbamothioyl]benzamide, primarily targets Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myelogenous leukemia. HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
The compound exhibits inhibitory activity against both Bcr-Abl and HDAC1 . It binds to these targets, thereby inhibiting their activity. The inhibition of Bcr-Abl prevents the phosphorylation of proteins involved in cell signaling pathways, leading to a decrease in cell proliferation. The inhibition of HDACs leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure and promotes gene transcription.
Biochemical Pathways
The compound affects the Bcr-Abl signaling pathway and the histone acetylation pathway . The inhibition of Bcr-Abl disrupts the signaling pathway, leading to a decrease in cell proliferation. The inhibition of HDACs increases histone acetylation, promoting gene transcription and affecting various cellular processes such as cell cycle progression and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in cell proliferation due to the inhibition of Bcr-Abl and changes in gene transcription due to increased histone acetylation . These effects can lead to the suppression of tumor growth in cancerous cells.
Preparation Methods
The synthesis of Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- involves several steps. One common method includes the reaction of 2-ethylphenylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then treated with benzoyl chloride to yield the desired product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the thioxomethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- can be compared with other similar compounds, such as:
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
2-Ethylphenylamine: A precursor in the synthesis of various organic compounds.
Thioxomethyl derivatives: Compounds containing the thioxomethyl group, known for their diverse chemical reactivity.
The uniqueness of Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-ethylphenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-8-6-7-11-14(12)17-16(20)18-15(19)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPPYNJAOQGWKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350543 | |
Record name | Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88884-36-0 | |
Record name | Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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